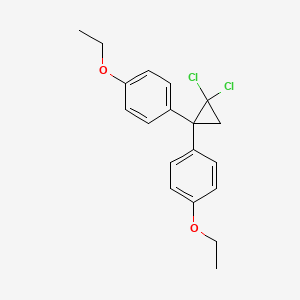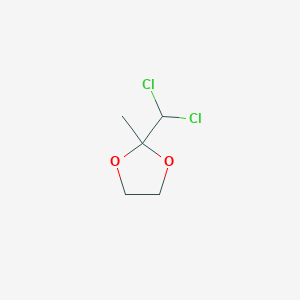
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is a chemical compound with the molecular formula C11H12N2O2S. This compound is known for its unique structure, which includes a thiocyanate group attached to a phenyl ring substituted with dimethyl and methylaminocarbonyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester typically involves the reaction of 2,3-dimethylphenol with thiocyanic acid in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired ester. The process may also involve the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The industrial process may also incorporate purification steps such as distillation or crystallization to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phenyl esters.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester exerts its effects involves the interaction of the thiocyanate group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include the disruption of disulfide bonds and the formation of new sulfur-containing linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, 2,3-dimethylphenyl ester
- Thiocyanic acid, 4-(((methylamino)carbonyl)oxy)phenyl ester
- Thiocyanic acid, 2,3-dimethyl-4-hydroxyphenyl ester
Uniqueness
Thiocyanic acid, 2,3-dimethyl-4-(((methylamino)carbonyl)oxy)phenyl ester is unique due to the presence of both dimethyl and methylaminocarbonyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2620-57-7 |
|---|---|
Molekularformel |
C11H12N2O2S |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
(2,3-dimethyl-4-thiocyanatophenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2S/c1-7-8(2)10(16-6-12)5-4-9(7)15-11(14)13-3/h4-5H,1-3H3,(H,13,14) |
InChI-Schlüssel |
SFJIVVKRQQQTSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)SC#N)OC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B11997033.png)


![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11997046.png)
![N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11997052.png)




![3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11997093.png)




